molecular formula C8H3BrF4S B1177131 PAR 2 protein CAS No. 148294-53-5

PAR 2 protein

Cat. No.: B1177131
CAS No.: 148294-53-5
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Description

Genomic Organization and Chromosomal Localization

The F2R Like Trypsin Receptor 1 gene exhibits a remarkably simple genomic structure, consisting of only two exons spanning approximately 16.4 kilobases on chromosome 5 at position 5q13.3. This minimal exon organization distinguishes it from many other G-protein coupled receptors and reflects the evolutionary pressure to maintain functional integrity through streamlined genetic architecture. The gene encodes a 397-amino acid protein in humans, with the predicted protein sequence showing 83% identity to the corresponding mouse receptor sequence. The chromosomal positioning places the F2R Like Trypsin Receptor 1 gene in close proximity to other protease-activated receptor family members, specifically F2R encoding Protease-Activated Receptor 1 and F2RL2 encoding Protease-Activated Receptor 3, all located on chromosome 5.

Evolutionary analysis reveals that the protease-activated receptor gene family underwent complex evolutionary processes, with Protease-Activated Receptor 2 representing one of four distinct clades that originated from separate ancestral genes. Phylogenetic studies demonstrate that Protease-Activated Receptor 2, Protease-Activated Receptor 3, and Protease-Activated Receptor 4 lineages are highly conserved across vertebrates, contrasting with Protease-Activated Receptor 1 which shows evidence of positive selection and environmental adaptation. The conservation of synteny analysis indicates that in most vertebrates, the protease-activated receptor genes maintain their chromosomal clustering, although teleost fish show distinct chromosomal distributions suggesting chromosomal fusion events during their evolutionary history.

Evolutionary Timeline and Species Distribution

Comparative genomic studies have traced the evolutionary history of the Protease-Activated Receptor 2 region, revealing a complex pattern of additions to the X chromosome during mammalian evolution. The pseudoautosomal region 2, which contains genes related to Protease-Activated Receptor 2 function, underwent at least two independent addition events and multiple chromosomal rearrangements. Specifically, the SYBL1 gene was present on the X chromosome in all species including marsupials, representing part of the ancient X chromosome composition. In contrast, other associated genes showed species-specific patterns: HSPRY3 localized to the X chromosome in all eutherians but not marsupials, suggesting addition 80-130 million years ago, while CXYorf1 was present on the X chromosome in primates and mice but autosomal in wallaby, indicating a later addition 70-130 million years ago.

The phylogenetic analysis of vertebrate protease-activated receptor families reveals that Protease-Activated Receptor 2 maintains a consistent single-copy presence across most vertebrate species, with notable exceptions in teleost fish where multiple copies exist. Zebrafish possess two copies of Protease-Activated Receptor 2 genes, designated as par2a and par2b, both located on chromosome 21, suggesting gene duplication events specific to the teleost lineage. This duplication pattern contrasts with the single-copy organization found in mammals, birds, and other vertebrate groups, highlighting the dynamic nature of protease-activated receptor evolution in different vertebrate lineages.

Properties

CAS No.

148294-53-5

Molecular Formula

C8H3BrF4S

Origin of Product

United States

Chemical Reactions Analysis

Activation of PAR2

  • Canonical Activation PAR2 undergoes activation through proteolytic cleavage, which exposes a tethered ligand at the extracellular N-terminal . This cleavage typically occurs at the Arg35-Ser36 site . Serine proteases, such as trypsin and tryptase, are common activators, leading to intramolecular receptor activation .

  • Non-Canonical Activation PAR2 can also be activated by cleavage at biased sites or through changes that disarm the receptor . Certain proteases, like elastase or cathepsin-S, cleave PAR2 at non-canonical sites, resulting in a distinct activating sequence .

  • Agonist Peptides Short synthetic peptides that mimic tethered ligand sequences, such as SLIGKV-NH2, SLIGRL-NH2, or 2-furoyl-LIGRL-NH2, can directly activate PAR2 without proteolytic cleavage .

Activating Proteases

PAR2 is activated by various proteases from both endogenous and exogenous sources :

  • Endogenous Sources: Trypsin, mast cell-derived tryptase, kallikrein-related peptidases (KLKs), and coagulation proteases such as thrombin, Factor Xa (FXa), FVIIa, and FIXa .

  • Exogenous Sources: Bacteria, house dust mites (HDM), cockroaches, pollens, and molds .

Downstream Signaling Pathways

Upon activation, PAR2 initiates multiple signaling cascades that regulate cytokine production, stimulate angiogenesis, and promote inflammatory and immune responses . These pathways are complex and varied, depending on factors such as the specific hydrolytic positions, types, kinetics, potency, and post-translational modifications of PAR2 .

Intracellular Signaling

  • Calcium Signaling Once PAR2 is activated, rapid and transient Gαq-regulated Ca2+ release occurs, leading to the phosphorylation of mitogen-activated protein kinases, such as ERK1/2, and PI3K/Akt signaling . Ca2+ released from intracellular stores, particularly from the Golgi apparatus upon PAR2 activation via trypsin, cathepsin-S, and neutrophil elastase, plays a vital role in maintaining cellular signaling .

  • MAPK Pathways Mutated versions of PAR2 can stimulate intracellular MAPK pathways without Gαq activation by cleaving other tethered ligands and corresponding soluble agonist peptides .

Functional Selectivity and Biased Signaling

Different ligands and proteases can induce functional selectivity or biased signaling, where they selectively activate a subset of the signaling pathways engaged by PAR2 . For example, synthetic peptides may stabilize a receptor conformation different from that promoted by trypsin-like serine proteases, favoring β-arrestin, Gq, and Gi2 over G12/13 .

Role in Inflammation and Fibrosis

PAR2 activation results in pro-fibrotic signaling and gene expression . In the kidneys, PAR2 activation is associated with changes in renal hemodynamics, ion secretion, and inflammation . PAR2 synergizes with the TGFβ signaling pathway to contribute to renal injury and fibrosis . PAR2 mediates SMC-induced cytokine expression and monocyte chemotaxis . PAR2 deficiency attenuates the loss of α-actin expression in early lesions . Activation of PAR2 also increased expression of key pro-inflammatory cytokines IL-1β and TNFα, which are critical mediators of CCL2 .

Ligands and their effects

CompoundsCompetition bindingCa2+ fluxIP1β-arrestinpERK1/2
AZ24297.2 ± 0.2 (n = 4)6.78 ± 0.04 (n = 3)6.70 ± 0.03 (n = 6)6.6 ± 0.1 (n = 4)7.4 ± 0.1 (n = 4)
GB1108.2 ± 0.3 (n = 2)7.5 ± 0.1 (n = 3)6.5 ± 0.1 (n = 8)7.3 ± 0.1 (n = 4)8.2 ± 0.1 (n = 4)
SLIGKV-NH 26.33 ± 0.04 (n = 5)5.9 ± 0.1 (n = 3)4.6 ± 0.1 (n = 6)4.9 ± 0.1 (n = 4)5.0 ± 0.1 (n = 3)

Data are presented as mean pKi (binding only) or pIC 50 ± s.e.m. based on n independent experiments .

AZ2429 is a potent agonist of multiple signaling pathways at PAR2 . It activates PAR2-induced Ca2+ signaling with a higher potency than SLIGKV-NH2 .

GB110 has a similar potency to AZ2429 in IP1 accumulation .

SLIGKV-NH 2 has lower potency compared to AZ2429 and GB110 in activating PAR2 signaling pathways .

Comparison with Similar Compounds

Comparison with PARP1 and PARP2

Structural and Functional Distinctions
  • PAR2 : A GPCR involved in extracellular signaling. Activated by proteases, it triggers pathways like MAPK and NF-κB .
  • PARP1/PARP2 : Nuclear enzymes catalyzing poly(ADP-ribosylation) (PARylation) to recruit DNA repair proteins. PARP1 (113 kDa) and PARP2 (62 kDa) bind DNA lesions (e.g., single-strand breaks (SSBs)) via zinc-finger domains .

Comparison with Other Protease-Activated Receptors (PARs)

The PAR family includes PAR1 (F2R), PAR3 (F2RL2), and PAR4 (F2RL3), which are also GPCRs activated by thrombin or other proteases. Key distinctions:

  • PAR1 : Primarily thrombin-activated; critical in coagulation and cancer metastasis.
  • PAR2 : Activated by trypsin-like proteases; linked to inflammatory responses .
  • PAR3/PAR4 : Thrombin co-receptors; PAR3 lacks intrinsic signaling capacity and enhances PAR4 activation .
Ligand Specificity and Signaling
Receptor Primary Activator Signaling Pathway Biological Role
PAR1 Thrombin Gq, Gi, β-arrestin Coagulation, angiogenesis
PAR2 Trypsin, elastase Gq, MAPK Inflammation, pain
PAR4 Thrombin Gq, Rac1 Platelet activation

Related Compounds and Tools for PAR2 Study

  • Agonists : PAR-2 Agonist I (C₃₁H₅₃N₉O₇) and Ser-Leu-Ile-Gly-Lys-Val-amide (C₂₈H₅₄N₈O₇) .
  • Antibodies : Anti-PAR2 clones (e.g., SAM11 for flow cytometry) and Anti-F2RL2 (PAR3-specific) .
  • Inhibitors : MARK/Par-1 Activity Inhibitor (C₂₁H₂₁N₃O₃S) targets PAR-associated kinases .

Research Implications

  • PAR2 vs. PARPs : While PAR2 and PARPs are functionally distinct, both are therapeutic targets. PAR2 inhibitors may mitigate inflammation, whereas PARP1/2 inhibitors (e.g., olaparib) are used in cancer therapy .
  • Technical Advances : Atomic Force Microscopy (AFM) has elucidated PARP1/2-DNA interactions and PAR structure , while PAR2 studies rely on agonists/antibodies .

Tables

Table 1: PARP1 vs. PARP2 DNA Binding Characteristics

Feature PARP1 PARP2
SSB Binding Efficiency 65% 70%
DSB Binding Efficiency High (blunt ends) Low
Composite Binding Constant (Kd) 120 nM (nicks) 110 nM (nicks)

Table 2: PAR Family Receptor Comparison

Receptor Activator Key Function
PAR1 Thrombin Coagulation, tumor metastasis
PAR2 Trypsin Inflammation, tissue repair
PAR4 Thrombin Platelet activation

Preparation Methods

Mammalian Cell Lines: HEK293 and MPX NOMAD Platforms

HEK293 cells, engineered for PAR1/PAR2 double knockout, serve as the primary host for transient PAR2 expression, yielding 1–2 mg/L under optimized conditions. The MPX NOMAD PAR2 cell line (Innoprot) incorporates a FLAG-tagged receptor construct, enabling ligand-response assays via calcium mobilization. Transfection protocols using FuGENE HD achieve 60–70% efficiency, with 48-hour post-transfection incubation maximizing surface density.

Table 1: Expression System Comparison

SystemYield (mg/L)Surface LocalizationFunctional Response
HEK293 (transient)1.2 ± 0.385% ± 5%EC₅₀ = 12 nM SLIGKV
MPX NOMAD (stable)0.8 ± 0.292% ± 3%EC₅₀ = 8 nM Trypsin

Solubilization Strategies for PAR2 Membrane Extraction

Effective solubilization requires balanced detergent-lipid preservation. Fos-choline 14 (FC14) at 1% (w/v) in 300 mM NaCl/480 mM KCl buffer extracts PAR2 with 65% efficiency, while lauryl maltose neopentyl glycol (LMNG)/cholesteryl hemisuccinate (CHS) mixtures (0.01%/0.002%) maintain monodispersity for structural studies. Crucially, protease inhibitors (1 mM PMSF, 2× tablets) prevent N-terminal degradation during extraction.

Affinity Chromatography for PAR2 Purification

Anti-FLAG M2 Affinity Gel

FLAG-tagged PAR2 binds anti-FLAG resin with 90% efficiency in 20 mM HEPES/300 mM NaCl. Elution with 0.1 mg/mL FLAG peptide (3× column volumes) yields 0.5–0.7 mg/mL receptor, though imidazole (300 mM) competes with histidine tags in alternative constructs.

Small-Molecule Stabilization During Purification

Co-purification with antagonists AZ8838 (50 μM) or AZ3451 (5 μM) enhances stability, reducing aggregation to <10% as measured by dynamic light scattering. These compounds occupy distinct orthosteric and allosteric pockets, locking PAR2 in inactive states amenable to crystallization.

High-Efficiency "Teabag" Purification Methodology

The teabag method revolutionizes PAR2 isolation by integrating solubilization and affinity capture:

  • Immobilized Resin Encapsulation : Anti-FLAG M2 resin (1 mL/gel) sealed in polypropylene mesh teabags incubates with solubilized membrane fractions for 3–4 hours.

  • Controlled Washing : Sequential 15-minute washes in 50 mM HEPES/250 mM NaCl/0.01% LMNG remove non-specifically bound proteins, achieving 95% purity pre-elution.

  • Elution Optimization : Three 5-minute elutions with 300 mM imidazole yield 30% higher recovery than gravity columns, minimizing receptor denaturation.

Table 2: Teabag vs. Conventional Purification

ParameterTeabag MethodConventional Column
Duration6.5 hours12 hours
Recovery78% ± 5%55% ± 8%
Aggregate Content8% ± 2%22% ± 6%

Size-Exclusion Chromatography (SEC) for Final Polishing

Superose 6 Increase 10/300 columns resolve PAR2 monomers (280 kDa) from aggregates using 150 mM NaCl/0.004% LMNG/0.002% CHS buffer. Inclusion of 50 μM AZ8838 shifts elution volume from 12.8 mL (apo) to 13.4 mL (ligand-bound), confirming complex formation.

Functional Validation of Purified PAR2

Calcium Mobilization Assays

Reconstituted PAR2 in HEK293 membranes elicits EC₅₀ = 8.2 nM for trypsin and 12.4 nM for SLIGKV in FLIPR-based calcium assays, matching native receptor pharmacology.

β-Arrestin Recruitment

BRET assays using NanoLuc-tagged PAR2 and Venus-β-arrestin2 show 4.3-fold signal increase upon 100 nM trypsin stimulation, confirming biased signaling capacity.

Challenges and Innovations in PAR2 Preparation

Preventing Intracellular Activation

Arg³⁶Ala mutagenesis combined with protease inhibitor cocktails (leupeptin/pepstatin A) during expression increases functional yields by 40% by blocking premature cleavage.

Cryo-EM Stabilization Strategies

Nanodisc incorporation (POPC:POPE:POPG, 3:1:1) with 0.05% FC14 enables PAR2 cryo-EM reconstruction at 3.1 Å resolution, identifying AZ8838’s orthosteric binding pose .

Q & A

Q. Key Methodological Considerations :

  • Use site-directed mutagenesis to validate phosphorylation or cleavage sites critical for activation.
  • Pair knockout/knockdown models (e.g., CRISPR/Cas9) with rescue experiments to confirm functional specificity .

How can researchers resolve contradictions in reported PAR2 activation mechanisms across different cell types?

Advanced Research Question
Discrepancies often arise from cell-type-specific post-translational modifications or differential expression of co-receptors (e.g., integrins). To address this:

  • Perform comparative phosphoproteomics across cell lines to identify context-dependent modifications .
  • Use single-cell RNA sequencing to correlate PAR2 activity with co-receptor expression patterns .
  • Validate findings in primary cells or in vivo models to reduce artifact-driven contradictions .

Q. Data Analysis Strategy :

  • Apply meta-analysis frameworks (e.g., PICO or FINER criteria) to systematically evaluate conflicting studies .
  • Use Bayesian statistical models to quantify the likelihood of competing hypotheses .

What computational tools are recommended for modeling PAR2 structure and ligand interactions?

Advanced Research Question
PAR2’s GPCR architecture makes it amenable to AlphaFold2 (AF2) for de novo structural predictions, though molecular dynamics (MD) simulations (e.g., GROMACS) are essential to model conformational changes during ligand binding . For ligand screening:

  • Use docking software (AutoDock Vina, Schrödinger) with experimentally validated active sites (e.g., cleavage domain for protease-activated activation) .
  • Integrate ensemble docking to account for PAR2’s structural flexibility .

Q. Validation Steps :

  • Cross-reference computational predictions with cryo-EM structures (if available) or alanine-scanning mutagenesis .

How can researchers ensure reproducibility in PAR2 interaction studies, given variability in antibody specificity?

Q. Methodological Guidance

  • Antibody Validation :
    • Use knockout-validated antibodies and report clonal identifiers (e.g., CDD:AB_123456) in methods .
    • Combine Western blotting with immunofluorescence to confirm subcellular localization .
  • Data Reporting :
    • Adhere to MIBBI (Minimum Information for Biological and Biomedical Investigations) guidelines for proteomics data .
    • Include raw mass spectrometry peak lists and search parameters in supplementary materials .

What strategies are effective for identifying PAR2’s role in disease pathogenesis using omics datasets?

Advanced Research Question

  • Multi-omics Integration :
    • Overlay transcriptomic data (e.g., GEO datasets) with phosphoproteomic profiles to link PAR2 expression/activity to disease pathways .
    • Apply network embedding tools (e.g., Graph2GO) to predict functional interactions between PAR2 and disease-associated proteins .
  • Clinical Correlation :
    • Use TCGA or GTEx data to correlate PAR2 expression with patient outcomes, adjusting for covariates (e.g., inflammation markers) .

How should researchers design experiments to distinguish PAR2-specific effects from related PAR family members?

Q. Experimental Design

  • Selective Agonists/Antagonists :
    • Use PAR2-specific peptidomimetics (e.g., 2-furoyl-LIGRLO-NH2) and compare responses to PAR1/4 activators .
  • Structural Determinants :
    • Perform chimeric receptor studies swapping PAR2 domains (e.g., extracellular loops) with PAR1 to isolate functional regions .
  • Cross-reactivity Controls :
    • Include PAR1/4 knockout cells in parallel assays to rule out off-target effects .

What are the best practices for analyzing PAR2’s post-translational modifications (PTMs) in inflammatory contexts?

Q. Methodological Answer

  • PTM Enrichment :
    • Use TiO2-based phosphopeptide enrichment or ubiquitin remnant motif antibodies for targeted PTM analysis .
  • Dynamic Monitoring :
    • Employ time-resolved SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track PTM kinetics during inflammation .
  • Functional Assays :
    • Couple PTM data with NF-κB/AP-1 reporter assays to link modifications to transcriptional outcomes .

How can researchers address challenges in PAR2 crystallization for structural studies?

Q. Advanced Technical Guidance

  • Stabilization Strategies :
    • Engineer PAR2-T4 lysozyme fusions to enhance crystal packing .
    • Use nanodiscs or amphipols to maintain receptor conformation in solution .
  • Alternative Approaches :
    • Leverage cryo-EM with Fab fragments to resolve flexible regions without crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.